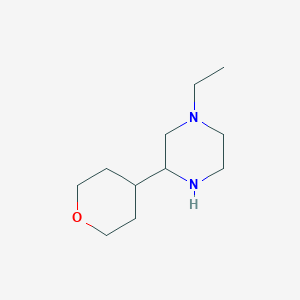

1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

Description

Properties

IUPAC Name |

1-ethyl-3-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-13-6-5-12-11(9-13)10-3-7-14-8-4-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBRMGBULQODTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an ethyl group and a tetrahydro-2H-pyran moiety. This unique structure contributes to its interaction with various biological targets, affecting its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrahydro-2H-pyran ring enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.

- Receptor Binding : It exhibits affinity for various receptors, which may lead to therapeutic effects in conditions such as cancer and infectious diseases .

Biological Activity Overview

Case Studies

-

Antimicrobial Activity Against Mycobacterium tuberculosis :

A study screened various compounds against M. tuberculosis, identifying analogs that demonstrated significant inhibitory activity. The compound's structural modifications were crucial for enhancing potency while maintaining favorable physicochemical properties . -

Inhibition of SARS-CoV-2 Protease :

Molecular docking studies revealed that piperazine derivatives, including this compound, effectively bind to the SARS-CoV-2 protease. The interaction was characterized by strong hydrogen bonding, suggesting potential as a therapeutic agent against COVID-19 . -

Cancer Therapeutics :

Research on EZH2 PROTAC degraders indicated that compounds incorporating piperazine structures could significantly inhibit the growth of triple-negative breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings

Recent studies have focused on optimizing the properties of piperazine derivatives to improve their solubility and stability while retaining biological efficacy:

- Aqueous Solubility : Modifications such as substituting alkyl groups have been shown to enhance solubility without compromising anti-trypanosomal potency .

- Metabolic Stability : Structural changes aimed at reducing lipophilicity have resulted in improved metabolic stability in liver microsomes, which is critical for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Receptor Affinity and Selectivity

- Piperazine vs. Piperidine Cores : Piperazine derivatives consistently outperform piperidine analogues in receptor binding. For example, a piperazine-linked thiazolopyrimidine (Ki = 58 nM at hA2AAR) showed ~10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) . The ethyl and tetrahydropyran substituents in the target compound may similarly optimize interactions with hydrophobic receptor pockets.

- Substituent Effects : Substituent position and size significantly impact activity. In aripiprazole derivatives, 2-OCH3 substitution on the piperazine ring increased D2 receptor selectivity 60-fold over D3 . Conversely, para-substituted phenyl groups on piperazine reduced hA2AAR affinity . The tetrahydropyran group in the target compound may offer steric and electronic advantages over bulkier aromatic substituents.

Solubility and Metabolic Stability

- Spacer Length: Ethylene or methylene spacers between piperazine and core structures (e.g., in 4(1H)-quinolones) improve solubility (80 μM at pH 6.5) by modulating pKa (6–7) . The ethyl group in the target compound, while shorter, may balance lipophilicity and solubility.

- Metabolic Liabilities : Piperazine rings are prone to deethylation and oxidation . The ethyl group in the target compound could be a metabolic hotspot, necessitating isosteric replacements (e.g., cyclopropyl) for improved stability.

Enzyme Inhibition and Selectivity

- Piperazine-containing ionic compounds (e.g., anti-Alzheimer’s agents) showed superior cholinesterase (ChE) inhibition compared to morpholine-substituted analogues (e.g., 5c, >50% reduced activity) . The target compound’s piperazine core may similarly enhance enzyme targeting.

Unique Advantages of this compound

- Balanced Properties : Combines moderate lipophilicity (ethyl group) with hydrogen-bonding capacity (tetrahydropyran), a profile absent in rigid bicyclic analogues (e.g., 3,8-diaza[3.2.1]bicyclooctanes) .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine typically involves:

- Alkylation of piperazine nitrogen atoms with suitable alkyl halides or equivalents bearing the tetrahydro-2H-pyran-4-yl substituent.

- Use of protecting groups such as tert-butoxycarbonyl (Boc) to selectively functionalize one nitrogen atom.

- Reduction and substitution reactions to introduce the tetrahydropyran ring or its derivatives.

- Purification steps involving recrystallization or solvent washes to obtain the target compound with high purity.

Specific Preparation Routes

Alkylation with (tetrahydro-2H-pyran-4-yl)methylamine

One direct method involves reacting a piperazine derivative with (tetrahydro-2H-pyran-4-yl)methanamine under basic conditions:

- The 4-chloro-3-nitrobenzenesulfonamide reacts with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of an organic base such as triethylamine.

- Solvents used include alcohols, nitriles, esters, chloro solvents, ketones, ethers, or water mixtures.

- The reaction proceeds to yield 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide, which can be further transformed into piperazine derivatives.

This method highlights the utility of (tetrahydro-2H-pyran-4-yl)methanamine as a key synthon for introducing the tetrahydropyran moiety.

Stepwise Synthesis via Protected Piperazine Intermediates

A multi-step synthesis involves:

- Starting from tert-butyl piperazine-1-carboxylate , which is reacted with tetrahydro-2H-pyran-4-ylmethyl halides or equivalents.

- The reaction employs solvents such as tetrahydrofuran (THF) and toluene.

- Sodium triacetoxyborohydride is used as a reducing agent for reductive amination steps.

- After alkylation, the Boc protecting group is removed using acidic conditions (e.g., aqueous hydrochloric acid in isopropanol) at elevated temperatures.

- Purification involves recrystallization from acetonitrile or isopropanol to yield the free piperazine derivative.

This approach allows selective functionalization and high purity of the target compound.

Reaction Conditions and Reagents

Research Findings and Yields

- The reductive amination and subsequent deprotection steps yield the target compound in good to excellent yields (typically above 70%).

- Impurity levels after purification are low, with impurity-I and impurity-III levels reported below 0.5% after recrystallization.

- The choice of solvent and temperature control during purification significantly affects the crystallization and purity of the final product.

Summary Table of Preparation Method

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| N-Alkylation | (tetrahydro-2H-pyran-4-yl)methanamine + base | Introduction of tetrahydropyran moiety |

| Protection of piperazine N | Boc anhydride or tert-butyl piperazine-1-carboxylate | Selective mono-substitution |

| Reductive amination | Sodium triacetoxyborohydride | Coupling alkyl group to piperazine |

| Deprotection | Aqueous HCl, heat | Removal of Boc group |

| Purification | Recrystallization in acetonitrile/isopropanol | High purity, low impurities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine, and how can reaction conditions be optimized for higher yield?

- Answer : The compound is typically synthesized via multi-step pathways involving piperazine functionalization. Key steps include:

- Coupling reactions : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to link tetrahydro-2H-pyran-4-yl groups to the piperazine core .

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reaction efficiency .

- Catalysts : Palladium or nickel complexes may accelerate cross-coupling steps .

- Optimization strategies include adjusting temperature (reflux vs. room temperature), stoichiometric ratios, and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- Spectroscopy : NMR (¹H, ¹³C) to verify substituent positions and purity .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation, particularly for chiral centers in the tetrahydropyran ring .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- Answer :

- Molecular docking : Simulate binding to target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock .

- MD simulations : Assess stability of ligand-receptor complexes over time .

- QSAR models : Corrogate structural features (e.g., ethyl group flexibility, tetrahydropyran hydrophobicity) with activity data .

Q. How can discrepancies in reported biological activity data for piperazine derivatives be resolved?

- Answer :

- Structural analogs : Compare activity of derivatives with/without the ethyl or tetrahydropyran groups to isolate pharmacophores .

- Assay standardization : Control variables like cell lines (HEK293 vs. CHO), buffer pH, and incubation times .

- Meta-analysis : Aggregate data from radioligand binding assays (e.g., Ki values) to identify outliers .

Q. What strategies improve the pharmacokinetic profile of this compound in preclinical studies?

- Answer :

- Prodrug design : Introduce ester or amide groups to enhance solubility or blood-brain barrier penetration .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., piperazine ring oxidation) .

- LogP adjustment : Modify substituents to balance lipophilicity (tetrahydropyran contributes to LogP ~1.5) .

Methodological Challenges

Q. How should researchers design binding assays to evaluate receptor affinity for this compound?

- Answer :

- Radioligand displacement : Use [³H]spiperone for dopamine D2/D3 receptor studies, with non-specific binding controlled by haloperidol .

- SPR or ITC : Measure real-time binding kinetics (kon/koff) for high-throughput screening .

- Negative controls : Include structurally similar but inactive analogs (e.g., non-ethylated piperazines) .

Q. What synthetic challenges arise when introducing substituents to the tetrahydropyran ring?

- Answer :

- Steric hindrance : Bulky groups at the 4-position may require protecting groups (e.g., Boc) during coupling .

- Regioselectivity : Optimize reaction conditions (e.g., Lewis acids) to direct substitution to the desired position .

- Chirality : Use chiral HPLC or asymmetric catalysis to isolate enantiomers .

Data Interpretation

Q. How can conflicting solubility data from different studies be reconciled?

- Answer :

- Solvent systems : Note differences in solvent polarity (e.g., DMSO vs. aqueous buffers) .

- pH dependence : Protonation of the piperazine nitrogen (pKa ~7.5) dramatically affects aqueous solubility .

- Polymorphism : Characterize crystalline vs. amorphous forms via DSC or PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.